N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
This compound features a benzothiazole core substituted with a trifluoromethyl group at the 4-position, linked via a methylamino-acetamide bridge to a 3-acetylphenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the acetyl moiety on the phenyl ring may participate in hydrogen bonding.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-11(26)12-5-3-6-13(9-12)23-16(27)10-25(2)18-24-17-14(19(20,21)22)7-4-8-15(17)28-18/h3-9H,10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBUMIYQWMKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure
The compound can be represented as follows:
Structural Components
- Acetylphenyl group : Provides a hydrophobic character and may influence the compound's interaction with biological targets.
- Thiazole ring : Known for various biological activities, including anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and may improve the compound's pharmacokinetic properties.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer activity. For instance, compounds containing a thiazole ring have shown promising results in inhibiting cancer cell proliferation. In several studies, thiazole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical) | 1.98 | |
| Compound B | MCF-7 (breast) | 2.7 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes.
Acetylcholinesterase Inhibition
Some studies highlight the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell survival and apoptosis.
- Membrane Disruption : Enhanced lipophilicity may allow the compound to integrate into cellular membranes, disrupting their integrity.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications on the thiazole ring significantly impacted cytotoxicity against various cancer cell lines. The study found that introducing electron-donating groups enhanced activity, with some derivatives showing effects comparable to standard chemotherapeutics like doxorubicin.
Study 2: Neuroprotective Effects
In another investigation focusing on acetylcholinesterase inhibition, several thiazole derivatives were synthesized and tested for their ability to inhibit enzyme activity. The results indicated that certain modifications improved binding affinity, suggesting potential applications in treating Alzheimer's disease.
Chemical Reactions Analysis
1.1. Benzothiazole Core Formation
The 4-(trifluoromethyl)benzo[d]thiazole scaffold is synthesized via cyclization of substituted thioureas or thioamides. For example:
- Cyclocondensation : Reaction of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl compounds (e.g., trifluoroacetic anhydride) under acidic conditions forms the benzothiazole ring .
- Vilsmeier-Haack Reaction : Used to introduce formyl groups for further functionalization, though this is more common in pyrazole synthesis .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiazole formation | 2-Amino-4-(trifluoromethyl)thiophenol + CF₃COCl, H₂SO₄, 80°C | 75% |
1.3. Acetamide Coupling
The final acetamide linkage is formed through:
- Schotten-Baumann Reaction : Condensation of 3-acetylphenylamine with 2-(methylamino)benzothiazole-activated esters (e.g., chloroacetyl chloride) .
2.1. Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine:
- Acidic Hydrolysis : HCl (6M), reflux → 3-acetylphenylamine + 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetic acid .
- Basic Hydrolysis : NaOH (10%), 100°C → Sodium salt of the acid.
2.2. Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but can participate in:
- Radical Reactions : Under UV light, it may form trifluoromethyl radicals for cross-coupling .
- Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects .
2.3. Benzothiazole Ring Modifications
- Oxidation : H₂O₂/Fe³⁰⁺ converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .
- Halogenation : NBS (N-bromosuccinimide) selectively brominates the benzene ring at position 5 or 7 .
Derivatization and Biological Activity
Derivatives are synthesized to enhance pharmacological properties:
3.1. Alkylation of the Methylamino Group
- Methylation : CH₃I/K₂CO₃ converts secondary amines to tertiary amines, reducing polarity .
- Acylation : Acetyl chloride forms N-acetyl derivatives for improved metabolic stability .
3.2. Substituent Effects on Bioactivity
Modifications at the 3-acetylphenyl or benzothiazole moiety influence anticancer and antimicrobial activity :
Biological Activity Comparison
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
Compound 21 ():
- Structure: 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Key Differences:
- Trifluoromethyl group at the 6-position of benzothiazole vs. 4-position in the target compound.
- Phenyl substituent: 4-(prop-2-yn-1-yloxy)phenyl vs. 3-acetylphenyl.
- Implications: Positional isomerism of CF₃ may alter steric interactions with target enzymes (e.g., kinases), affecting binding affinity .
Compound 22 ():
- Structure: N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide
- Key Differences:
- Methoxy group at the 6-position of benzothiazole vs. CF₃ at the 4-position.
- Implications:
Compound :
- Structure: 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide
- Key Differences:
- Chloro substituent at the 4-position of benzothiazole vs. CF₃.
- Trifluorophenyl group vs. 3-acetylphenyl.
- The trifluorophenyl group lacks the acetyl’s hydrogen-bonding capacity, which may lower binding affinity in certain targets .
Acetamide Linker Modifications
Compounds (12–19) :
- Structure: 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)acetamide derivatives.
- Key Differences: Acetamide connects to a phenolic or methoxyphenolic group instead of 3-acetylphenyl. Additional tacrine-based moieties for multitarget activity.
- Implications: The acetyl group in the target compound may enhance metabolic stability compared to the phenolic ethers, which are prone to oxidation. Tacrine hybrids in compounds exhibit cholinesterase inhibition, suggesting the target’s structure could be optimized for dual kinase/cholinesterase activity .
Pharmacological and Physicochemical Profiles
- Metabolic Stability : CF₃ resists oxidative metabolism, whereas propynyloxy (Compound 21) and methoxy groups (Compound 22) are more susceptible to demethylation or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
